rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis
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Overview
Description
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is a chiral compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis typically involves the use of starting materials that can introduce the cyanocyclohexane moiety. One common method involves the diastereoselective synthesis from precursors like cis-cypermethric acid. The reaction conditions often include hydroboration, followed by oxidative esterification to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: Conversion of the cyanide group to a carboxylic acid.
Reduction: Reduction of the cyanide group to an amine.
Substitution: Nucleophilic substitution reactions at the carboxylic acid or cyanide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Use of nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: 3-carboxycyclohexane-1-carboxylic acid.
Reduction: 3-aminocyclohexane-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid, cis
- rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of both a cyanide and carboxylic acid group
Properties
CAS No. |
1807339-56-5 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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